molecular formula C16H26N2O B5859628 N-[(4-methoxyphenyl)methyl]-1-propylpiperidin-4-amine

N-[(4-methoxyphenyl)methyl]-1-propylpiperidin-4-amine

Cat. No.: B5859628
M. Wt: 262.39 g/mol
InChI Key: UCGKCIFISPMLPP-UHFFFAOYSA-N
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Description

N-[(4-methoxyphenyl)methyl]-1-propylpiperidin-4-amine is an organic compound that belongs to the class of piperidine derivatives This compound is characterized by the presence of a piperidine ring substituted with a propyl group and a 4-methoxyphenylmethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(4-methoxyphenyl)methyl]-1-propylpiperidin-4-amine typically involves the alkylation of piperidine derivatives. One common method is the reductive amination of 4-methoxybenzaldehyde with 1-propylpiperidine in the presence of a reducing agent such as sodium borohydride or lithium aluminum hydride . The reaction is usually carried out in an organic solvent like ethanol or methanol under reflux conditions.

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. Catalysts such as palladium on carbon (Pd/C) can be used to facilitate the hydrogenation steps, and automated systems ensure precise control over reaction parameters.

Chemical Reactions Analysis

Types of Reactions

N-[(4-methoxyphenyl)methyl]-1-propylpiperidin-4-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a catalyst like Pd/C to yield reduced amine derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the piperidine nitrogen or the aromatic ring, using reagents such as alkyl halides or sulfonyl chlorides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Hydrogen gas with Pd/C catalyst under atmospheric or elevated pressure.

    Substitution: Alkyl halides or sulfonyl chlorides in the presence of a base like sodium hydroxide or potassium carbonate.

Major Products Formed

    Oxidation: Ketones or carboxylic acids.

    Reduction: Reduced amine derivatives.

    Substitution: Alkylated or sulfonylated piperidine derivatives.

Scientific Research Applications

N-[(4-methoxyphenyl)methyl]-1-propylpiperidin-4-amine has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules and pharmaceuticals.

    Biology: Investigated for its potential interactions with biological receptors and enzymes.

    Medicine: Explored for its potential therapeutic effects, including analgesic and anti-inflammatory properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[(4-methoxyphenyl)methyl]-1-propylpiperidin-4-amine involves its interaction with specific molecular targets, such as neurotransmitter receptors or enzymes. The compound may act as an agonist or antagonist, modulating the activity of these targets and influencing various physiological pathways . Detailed studies on its binding affinity and selectivity are essential to understand its effects fully.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[(4-methoxyphenyl)methyl]-1-propylpiperidin-4-amine is unique due to its specific substitution pattern on the piperidine ring, which imparts distinct chemical and biological properties. Its combination of a propyl group and a 4-methoxyphenylmethyl group makes it a valuable compound for targeted research applications.

Properties

IUPAC Name

N-[(4-methoxyphenyl)methyl]-1-propylpiperidin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H26N2O/c1-3-10-18-11-8-15(9-12-18)17-13-14-4-6-16(19-2)7-5-14/h4-7,15,17H,3,8-13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UCGKCIFISPMLPP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1CCC(CC1)NCC2=CC=C(C=C2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H26N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.39 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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